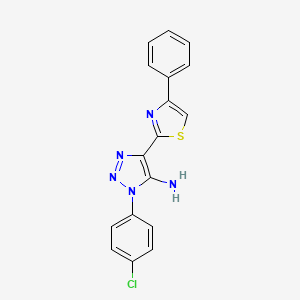

1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylthiazolyl group, and a triazolyl amine group

Méthodes De Préparation

The synthesis of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a halogenated ketone.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

Final Coupling: The final step involves coupling the triazole intermediate with the chlorophenyl-thiazole derivative to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthiazole moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially yielding amine or hydrocarbon derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Anticancer Activity

The compound has shown significant promise in the field of oncology. Various studies have demonstrated its efficacy against multiple cancer cell lines:

- Mechanism of Action : The anticancer properties are primarily attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. The presence of the thiazole moiety is crucial for enhancing cytotoxicity against cancer cells.

-

Case Studies :

- A study reported that derivatives of thiazole exhibited potent activity against colon carcinoma HCT-15 and lung cancer NCI-H322M. Specifically, compounds with substituents on the thiazole ring showed enhanced efficacy due to structural modifications .

- Another investigation highlighted that a series of quinoline derivatives, which included the thiazole structure, displayed higher cytotoxic activity compared to their precursors when tested against breast cancer T-47D cell lines .

| Compound | Cancer Type | Efficacy | Reference |

|---|---|---|---|

| Compound 24b | Lung Cancer | High | |

| Quinoline Derivative | Breast Cancer | Higher than precursor |

Anticonvulsant Activity

Research has indicated that this compound also possesses anticonvulsant properties:

- Pharmacological Evaluation : In a picrotoxin-induced convulsion model, compounds derived from thiazole showed significant anticonvulsant activity, with some achieving over 80% protection at specific dosages. The structural features such as chlorination were pivotal in enhancing this activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- Activity Spectrum : Various thiazole derivatives have shown moderate antibacterial activity against different strains. The incorporation of the phenylthiazole moiety has been linked to improved antimicrobial efficacy .

Case Studies :

- A study synthesized several thiazole derivatives and tested them against bacterial strains, revealing that certain compounds exhibited significant antibacterial activity, particularly those with halogen substitutions .

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Thiazole Derivative 1 | Staphylococcus aureus | Moderate | |

| Thiazole Derivative 2 | Escherichia coli | Significant |

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activities of these compounds:

- Synthesis Techniques : The synthesis often involves multi-step reactions where the introduction of various substituents can significantly alter the biological profile. For instance, microwave-assisted synthesis has been employed to improve yields and reduce reaction times .

- SAR Insights : Studies indicate that modifications at specific positions on the thiazole ring can lead to enhanced anticancer and anticonvulsant activities. For example, adding electron-withdrawing groups such as chlorine has been shown to increase potency against cancer cells .

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

1-(4-chlorophenyl)-4-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-5-amine: This compound has a methyl group instead of a phenyl group on the thiazole ring, which may affect its reactivity and biological activity.

1-(4-bromophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine: The presence of a bromine atom instead of chlorine can influence the compound’s chemical properties and interactions.

1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-carboxamide: The carboxamide group introduces additional hydrogen bonding capabilities, potentially altering the compound’s behavior in biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-(4-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural arrangement that includes a chlorophenyl group, a phenylthiazole moiety, and a triazole amine group, which may contribute to its diverse biological effects.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and halogenated ketones.

- Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction is performed with a chlorobenzene derivative.

- Triazole Ring Formation : The triazole ring is formed via a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values for these cell lines were reported to be less than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Bacterial Inhibition : It demonstrated effective antibacterial activity against gram-positive bacterial strains. The structure-activity relationship (SAR) indicated that modifications in the thiazole and phenyl groups could enhance this activity .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Case Studies

Several studies have explored the biological activities of related compounds within the same structural family:

- Thiazole Derivatives : Research on thiazole-integrated compounds has revealed their potential as effective anticancer agents, with some derivatives showing IC50 values comparable to established drugs .

- Triazole-Thiosemicarbazones : Compounds with similar triazole structures have been evaluated for their cytotoxic effects against multiple cancer cell lines, reinforcing the potential of triazole-containing compounds in cancer therapy .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5S/c18-12-6-8-13(9-7-12)23-16(19)15(21-22-23)17-20-14(10-24-17)11-4-2-1-3-5-11/h1-10H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMVUDFDGPSSEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.